2H-pyrido[3,2-b][1,4]oxazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20415-28-5 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
2H-pyrido[3,2-b][1,4]oxazine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-7(8-3-1)9-4-5-10-6/h1-4H,5H2 |
InChI Key |
HLNGLVHOIVAUPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(O1)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrido 3,2 B 1 2 Oxazine and Its Derivatives
Classical Approaches to the Pyrido-Oxazine Core Formation
Traditional methods for forming the pyrido-oxazine ring system typically involve the sequential construction of the heterocyclic rings, relying on foundational reactions of organic chemistry.
A cornerstone in the synthesis of the 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine (B8389632) skeleton is the use of bifunctional pyridine (B92270) precursors, most notably 2-amino-3-hydroxypyridine (B21099). This readily available starting material possesses the necessary nucleophilic amino and hydroxyl groups in the correct ortho-relationship to facilitate the formation of the oxazine ring.
The synthesis of 2-amino-3-hydroxypyridine itself can be accomplished through various routes, including the reduction of 2-hydroxy-3-nitropyridine using a palladium-on-carbon (Pd/C) catalyst in methanol under a hydrogen atmosphere chemicalbook.com. Alternative methods involve the reaction of furan-2-carboxylic acid derivatives with ammonia at high temperatures google.com or a multi-step process starting from furfural google.com.
Once obtained, 2-amino-3-hydroxypyridine serves as a versatile building block. A common strategy involves its condensation with reagents containing two electrophilic centers. For instance, the reaction with chloroacetyl chloride is a standard procedure for producing the corresponding 2H-1,4-pyridoxazin-3(4H)-one researchgate.net. Similarly, reacting 2-amino-3-hydroxypyridine with ethyl 2,3-dibromopropanoate has been utilized to obtain ethyl 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine-2-carboxylate derivatives researchgate.net. Another example is the synthesis of dipyrido[3,2-b: 2′,3′-e] researchgate.netsemanticscholar.orgoxazine, which is achieved by reacting 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine in dimethyl sulfoxide (Me2SO) semanticscholar.orgrsc.org. This compound is also known as 1,9-diazaphenoxazine semanticscholar.orgrsc.org. The utility of 2-amino-3-hydroxypyridine extends to its use in preparing various clinical anti-inflammatory analgesics sigmaaldrich.com.
| Reactant | Product Class | Reference |
|---|---|---|
| Chloroacetyl chloride | 2H-1,4-pyridoxazin-3(4H)-one | researchgate.net |
| Ethyl 2,3-dibromopropanoate | Ethyl 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine-2-carboxylate | researchgate.net |
| 2-Chloro-3-nitropyridine | Dipyrido[3,2-b: 2′,3′-e] researchgate.netsemanticscholar.orgoxazine | semanticscholar.orgrsc.org |
The formation of the oxazine ring is the key step in these syntheses. The strategies for this closure often depend on the nature of the starting materials and the desired substitution pattern on the final product. A prevalent method involves intramolecular nucleophilic substitution. For example, in the reaction between 2-amino-3-hydroxypyridine and a halo-acyl halide, the amino group typically reacts first to form an amide intermediate. Subsequent intramolecular cyclization occurs when the hydroxyl group displaces the halide, forming the oxazine ring.
One-pot annulations of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines have been reported as a convenient route to pyrido[2,3-b] researchgate.netsemanticscholar.orgoxazin-2-ones in excellent yields researchgate.net. More specialized strategies, such as the stereoselective construction of the oxazine ring through an intramolecular epoxide ring-opening reaction, have also been employed in the total synthesis of related natural products like trichodermamides researchgate.net.
Advanced One-Pot and Multicomponent Synthesis Protocols
To improve synthetic efficiency, reduce waste, and simplify purification processes, advanced synthetic protocols have been developed. These methods often involve cascade reactions where multiple bonds are formed in a single operation without the isolation of intermediates.
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been adapted for the synthesis of heterocyclic compounds. researchgate.netresearchgate.net This rearrangement is particularly useful for constructing phenoxazine-like structures, including pyrido-oxazinones. In a typical S-N type Smiles rearrangement, an activated aromatic system containing a linking chain with a terminal nucleophile undergoes rearrangement, leading to the formation of a new heterocyclic ring researchgate.net.
Theoretical studies on the S-N-type Smiles rearrangement on pyridine rings to form thiazinone-fused pyridines have shown the process to be kinetically feasible and thermodynamically favorable under mild conditions researchgate.net. This methodology can be conceptually extended to the synthesis of pyrido-oxazinones, where an O-arylated intermediate undergoes rearrangement to form a more stable N-arylated product, followed by cyclization. The reaction provides a facile entry to amino-substituted derivatives from their hydroxy counterparts, which is a key transformation in building complex heterocyclic systems researchgate.net.
1,4-Dihydropyridines (DHPs), such as Hantzsch esters, are well-established as precursors for pyridine synthesis through oxidative aromatization nih.gov. More recently, their utility has been expanded. Under oxidative conditions, DHPs can undergo homolytic cleavage to generate Csp³-centered alkyl radicals nih.gov. This process serves as a net decarbonylative alkylation, as the DHPs are readily prepared from aldehydes nih.gov.
This radical generation can be engaged in the C-H alkylation of heterocyclic bases nih.gov. While direct synthesis of the pyrido-oxazine ring via this method is not prominently documented, the principle of generating reactive intermediates from DHPs under oxidative conditions (e.g., using persulfate) presents a potential pathway nih.gov. The alkyl radicals formed could, in principle, be trapped by a suitably functionalized pyridine derivative to initiate the construction of the fused oxazine ring in a multicomponent fashion. The oxidation of DHPs to their corresponding pyridines is a fundamental transformation, often achieved with various oxidizing agents nih.gov.
| Reaction Type | DHP Role | Key Outcome | Reference |
|---|---|---|---|
| Oxidative Homolysis | Alkyl Radical Precursor | C-H Alkylation of Heterocycles | nih.gov |
| Oxidative Aromatization | Pyridine Precursor | Formation of Pyridine Ring | nih.gov |
The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic procedures. In the context of oxazine synthesis, various catalysts have been explored. For example, alum (KAl(SO₄)₂·12H₂O), an inexpensive, non-toxic, and reusable catalyst, has been effectively used for the synthesis of naphtho researchgate.netnih.govoxazine derivatives in water tandfonline.com. This method involves a three-component reaction of a naphthol, an aromatic amine, and formaldehyde, affording high yields under mild conditions tandfonline.com.
Acid catalysts have also been employed. Trifluoroacetic acid (TFA) has been used to catalyze the synthesis of related fused heterocyclic systems like pyrido[1,2-b] researchgate.netsemanticscholar.orgnih.govtriazine derivatives under high-pressure conditions, demonstrating the utility of acid catalysis in constructing complex pyridine-fused scaffolds nih.gov. The development of organocatalytic approaches has also led to the catalytic enantioselective synthesis of 1,4-dihydropyridines, which are valuable intermediates in pyridine chemistry rsc.org. These examples highlight the potential for developing specific catalytic methods for the efficient and selective synthesis of 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine and its derivatives.
Sustainable and Green Chemistry Approaches, including Ionic Liquid Media
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. While specific examples of the synthesis of 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine in ionic liquid media are not extensively documented in the reviewed literature, the use of green chemistry principles for the synthesis of related pyridoxazine derivatives has been reported. These approaches focus on minimizing hazardous waste, reducing reaction times, and employing renewable resources. For instance, benign and sustainable methodologies such as grinding chemistry and the use of parabolic solar reflectors as an ecofriendly energy source have been employed for the synthesis of pyrido[2,3-e]1,3,4-oxadiazine derivatives. researchgate.net These methods offer advantages like being solvent-free, having lower risk, and optimizing yield and atom economy. researchgate.net
Ionic liquids, with their low vapor pressure, thermal stability, and recyclability, are recognized as green solvents and catalysts for a variety of organic transformations, including the synthesis of heterocyclic compounds. researchgate.netrsc.org Their application in the synthesis of related oxazine and fused pyridine systems suggests their potential utility in the synthesis of 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine, offering a promising avenue for future research in developing sustainable synthetic routes.
Enantioselective and Diastereoselective Synthetic Pathways to Pyrido-Oxazine Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different stereoisomers can exhibit distinct pharmacological activities. A notable advancement in the stereoselective synthesis of pyrido-oxazine derivatives is the enantioselective synthesis of (R)- and (S)-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine. This method utilizes readily available chiral glycidyl derivatives as starting materials, providing a concise and efficient route to these chiral building blocks. researchgate.net
While specific diastereoselective pathways to polysubstituted 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine are not extensively detailed, the principles of stereocontrol are crucial in the synthesis of complex heterocyclic systems. The choice of starting materials, catalysts, and reaction conditions can significantly influence the stereochemical outcome of a reaction. Further research into diastereoselective reactions, such as cycloadditions and multicomponent reactions, could lead to the development of novel pathways to access a wider range of stereochemically defined pyrido-oxazine derivatives.
Synthesis of Fluorinated Pyrido-Oxazine Systems via Nucleophilic Aromatic Substitution (SNAr)
The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties. Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated aromatic compounds. The reaction of highly fluorinated pyridines, such as pentafluoropyridine, with suitable nucleophiles can lead to the formation of fluorinated heterocyclic systems.
The synthesis of fluorinated pyrido-oxazine systems can be envisioned through the SNAr reaction of a fluorinated pyridine derivative with a suitably substituted aminophenol. For instance, the reaction of pentafluoropyridine with 2-amino-3-hydroxypyridine or its derivatives could provide a direct route to fluorinated 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine analogues. The regioselectivity of such reactions is often predictable, with nucleophilic attack typically occurring at the 4-position of the pentafluoropyridine ring. researchgate.net The resulting fluorinated pyrido-oxazine scaffold can then be further functionalized to generate a library of novel compounds for biological evaluation. researchgate.net
Synthetic Strategies for Regioselective Substitution on the 2H-Pyrido[3,2-b]researchgate.netsemanticscholar.orgoxazine Framework
The ability to introduce substituents at specific positions on the 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine core is crucial for structure-activity relationship (SAR) studies. Various strategies have been developed to achieve regioselective substitution on this heterocyclic system.
The introduction of acyl and alkyl groups can be achieved through various synthetic methods. While specific examples of direct acylation on the 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine nucleus are not prevalent in the reviewed literature, N-acylation is a common transformation for related heterocyclic systems. For example, 2H-1,4-pyridooxazin-3(4H)-one can be synthesized by the condensation of 2-amino-3-hydroxy-pyridine with chloroacetylchloride. researchgate.net
Regioselective alkylation of pyridines is a well-established field, and these principles can be applied to the 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine system. N-alkylation of the oxazine nitrogen is a common strategy to introduce alkyl substituents. For instance, N-substituted pyrido[3,2-b]oxazinones have been synthesized and evaluated for their biological activities. nih.gov The choice of alkylating agent and reaction conditions can influence the site of alkylation.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 2-Amino-3-hydroxy-pyridine | Chloroacetylchloride | 2H-1,4-Pyridooxazin-3(4H)-one | researchgate.net |
| 2H-Pyrido[3,2-b]oxazin-3(4H)-one | Alkyl halides | N-Alkyl-pyrido[3,2-b]oxazin-3(4H)-ones | nih.gov |
Carboxylate derivatives of 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine are valuable intermediates that can be further elaborated into a variety of functional groups. A key synthetic route to these compounds involves the reaction of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate, which yields ethyl 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine-2-carboxylate. researchgate.net This carboxylate derivative can then be subjected to further chemical transformations. For example, reduction of the corresponding thiolactam can lead to the saturated pyrido-oxazine carboxylate. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 3-Hydroxy-2-aminopyridine | Ethyl 2,3-dibromopropanoate | Ethyl 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine-2-carboxylate | researchgate.net |
The incorporation of additional heterocyclic moieties, such as morpholine, onto the 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine framework can lead to compounds with enhanced biological properties. While direct synthetic methods for the attachment of a morpholine ring to the 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine scaffold are not explicitly detailed in the provided search results, general strategies for the synthesis of N-substituted heterocyclic systems can be applied.
One potential approach involves the synthesis of a pyrido-oxazine derivative bearing a suitable leaving group, which can then be displaced by morpholine through a nucleophilic substitution reaction. Alternatively, a morpholine-containing building block could be incorporated during the initial construction of the pyrido-oxazine ring system. For example, a new series of N-substituted pyrido[3,2-b]oxazinones has been synthesized, including a derivative with a 4-(4-fluorophenyl-1-piperazinyl)propyl substituent at the 4-position, demonstrating the feasibility of incorporating complex amine-containing heterocycles. nih.gov
Further research is needed to develop specific and efficient methods for the synthesis of morpholinyl and other complex heterocyclic derivatives of 2H-pyrido[3,2-b] researchgate.netsemanticscholar.orgoxazine to expand the chemical space available for drug discovery.
Ethynyl and Other Functional Group Derivatizations of 2H-Pyrido[3,2-b]researchgate.netrsc.orgoxazine
The introduction of ethynyl and other functional groups onto the 2H-pyrido[3,2-b] researchgate.netrsc.orgoxazine scaffold is a key strategy for the development of new derivatives with potentially enhanced biological activities. While the direct derivatization of the parent 2H-pyrido[3,2-b] researchgate.netrsc.orgoxazine is not extensively documented, synthetic methodologies often allow for the incorporation of functional groups during the construction of the ring system or through the modification of advanced intermediates.
One of the primary methods for introducing diversity is through the N-alkylation of the lactam nitrogen in the corresponding 2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one core. This approach has been successfully employed to synthesize a series of N-substituted derivatives. For instance, the reaction of the pyridoxazinone with various alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) leads to the corresponding N-alkylated products. This method has been utilized to introduce functionalized side chains, which have been shown to be crucial for the biological activity of these compounds.
A notable example is the synthesis of 4-(3-[4-(4-fluorophenyl)-1-piperazinyl]propyl)-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one, which has demonstrated significant antinociceptive activity. The synthesis involves the N-alkylation of the parent pyridoxazinone with a propyl halide bearing a piperazinyl moiety. This highlights the utility of this method for incorporating complex functional groups at the N-4 position.
While direct ethynylation of the 2H-pyrido[3,2-b] researchgate.netrsc.orgoxazine ring system is not explicitly detailed in the available literature, palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, represent a plausible and powerful tool for the introduction of ethynyl groups onto the pyridine portion of the scaffold. nih.govnih.govmdpi.com This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For this to be applied to the 2H-pyrido[3,2-b] researchgate.netrsc.orgoxazine system, a halogenated precursor, such as a bromo- or iodo-substituted pyridoxazine, would be required. The synthesis of such precursors could potentially be achieved by employing halogenated 2-amino-3-hydroxypyridine starting materials in the ring-forming condensation reactions.
Other functional group derivatizations can be envisaged through various synthetic transformations. For instance, the synthesis of ethyl 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazine-2-carboxylate derivatives from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate introduces a versatile ester functionality. researchgate.net This ester group can serve as a handle for further modifications, such as amide formation through reaction with amines, or reduction to the corresponding alcohol, which can then be subjected to a wide range of subsequent chemical transformations.
Furthermore, the synthesis of Schiff base derivatives has been reported starting from a hydrazide of 2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one. researchgate.net This involves the condensation of the acetohydrazide derivative with various benzaldehydes, leading to the formation of imines. This demonstrates the feasibility of derivatization at a side chain attached to the core ring system.
Table of N-Substituted 2H-Pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one Derivatives and Their Synthetic Precursors
| Derivative | R-Group at N-4 | Synthetic Precursor for R-Group |
| 4-(3-[4-(4-fluorophenyl)-1-piperazinyl]propyl)-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one | -(CH₂)₃-N(CH₂CH₂)₂N-C₆H₄F | 1-(3-chloropropyl)-4-(4-fluorophenyl)piperazine |
| 4-Methyl-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one | -CH₃ | Methyl iodide |
| 4-Ethyl-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one | -CH₂CH₃ | Ethyl bromide |
| 4-Benzyl-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-3(4H)-one | -CH₂C₆H₅ | Benzyl chloride |
Table of Functionalized 2H-Pyrido[3,2-b] researchgate.netrsc.orgoxazine Derivatives
| Compound | Functional Group | Position of Functionalization | Synthetic Approach |
| Ethyl 3,4-dihydro-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazine-2-carboxylate | -COOEt | C-2 | Condensation of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate researchgate.net |
| 2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b] researchgate.netrsc.orgoxazin-4-yl)acetohydrazide | -C(O)NHNH₂ | N-4 side chain | Esterification and subsequent condensation with hydrazine hydrate researchgate.net |
| Schiff Base Derivatives | -C(O)NHN=CHC₆H₄R | N-4 side chain | Condensation of the corresponding acetohydrazide with substituted benzaldehydes researchgate.net |
Reactivity and Chemical Transformations of 2h Pyrido 3,2 B 1 2 Oxazine Systems
Mechanistic Investigations of Intramolecular Cyclizations and Rearrangements
The structural framework of pyrido-oxazine derivatives is conducive to intramolecular cyclizations and rearrangements, often proceeding through complex mechanistic pathways. A key feature observed in related systems, such as 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine-1,8-diones, is the existence of aldehyde-lactol tautomerism. nih.gov This equilibrium, where the cyclic lactol form can open to an acyclic aldo-acid, introduces a reactive aldehyde moiety that is crucial for subsequent transformations. mdpi.comnih.govmdpi.com The lactol form is typically characterized by NMR spectroscopy, showing a distinctive downfield signal for the hydroxyl group and a specific splitting pattern for the morpholinone moiety. mdpi.comnih.gov
DFT (Density Functional Theory) calculations on similar 1,2-oxazine systems formed from allenyl-substituted hydroxylamines have shown that the cyclization can proceed via a zwitterionic intermediate. researchgate.net This intermediate, featuring an allyl cation subunit, cyclizes to form the thermodynamically stable 1,2-oxazine ring. researchgate.net Alternative computational pathways suggest that the zwitterion could also undergo fragmentation, followed by a hetero-Diels-Alder reaction to yield the same oxazine (B8389632) product. researchgate.net The rate-determining step in these cyclizations often involves a crucial proton transfer. researchgate.net
In the context of rearrangements, the Smiles rearrangement has been observed during the synthesis of related pyrido[3,2-b] researchgate.netmdpi.combenzoxazines from substituted 2-chloro-3-nitropyridines and aminothiophenols. researchgate.net This process involves an intramolecular nucleophilic aromatic substitution, leading to a more stable heterocyclic system.
Electrophilic Substitution Reactions on the Pyrido-Oxazine Ring System
The pyrido-oxazine nucleus can undergo electrophilic substitution, although the regioselectivity is heavily influenced by the existing substituents and the reaction conditions. The pyridine (B92270) ring is generally deactivated towards electrophilic attack compared to a benzene ring, while the oxazine portion can influence the electron distribution.
While specific studies on the electrophilic substitution of the parent 2H-pyrido[3,2-b] researchgate.netmdpi.comoxazine are limited in the available literature, insights can be drawn from analogous systems like (2H)-1,4-benzoxazin-3(4H)-ones. In these systems, bromination and nitration have been studied extensively. researchgate.net
Bromination : The bromination of (2H)-1,4-benzoxazin-3(4H)-one with bromine in acetic acid typically yields the 6-bromo derivative first, followed by the 6,7-dibromo compound upon further reaction. researchgate.net
Nitration : In contrast, nitration of the same benzoxazinone system has been reported to produce the 6-nitro and subsequently the 6,8-dinitro derivatives. researchgate.net Nitration of pyrido[2,3,4-kl]-acridines, a more complex fused system, has also been achieved using conditions such as a mixture of nitric and sulfuric acid (HNO₃-H₂SO₄). researchgate.net
These examples underscore the directing effects of the heteroatoms and the carbonyl group within the oxazine ring, which dictate the positions of electrophilic attack on the aromatic portion of the molecule.
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution is a key reaction for the synthesis and functionalization of the pyrido-oxazine core. The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when a good leaving group is present.
The synthesis of dipyrido[3,2-b: 2′,3′-e] researchgate.netmdpi.comoxazine, a related diaza-phenoxazine, is achieved through the reaction of 2-aminopyridin-3-ol with 2-chloro-3-nitropyridine. semanticscholar.orgrsc.org This transformation involves a sequential nucleophilic substitution, first of the chlorine atom by the hydroxyl group of the aminopyridinol, followed by an intramolecular cyclization where the amino group displaces the nitro group. researchgate.net Such intramolecular substitutions of a nitro group are a valuable method for forming heterocyclic rings. semanticscholar.org The scope of this reaction type has been explored, demonstrating that various azines with appropriate leaving groups can be cyclized with bifunctional nucleophiles to create condensed heterocyclic systems. semanticscholar.org
Oxidation and Reduction Chemistry of Pyrido-Oxazine Nuclei
The oxidation and reduction of the pyrido-oxazine nucleus can lead to different classes of compounds, depending on the reagents and the specific substrate.
Reduction of nitro-substituted precursors is a common method for introducing amino groups or for preparing the core ring system itself. For instance, the synthesis of 2,2'-diaminobenzophenone, a precursor for pyridoacridines, involves the hydrogenation of 2,2'-dinitrobenzophenone using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov
Oxidation reactions can occur on the fused ring system or on substituents. In the synthesis of polycyclic pyridones from 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine-1,8-diones, reaction with o-phenylenediamine (B120857) is followed by a partial aromatization of the newly formed ring. researchgate.netnih.gov This oxidative process, which can happen in the presence of air, leads to the formation of stable, conjugated benzimidazole-fused 4-pyridones. nih.gov This demonstrates that the pyrido-oxazine scaffold can facilitate oxidative transformations in adjacent, newly formed rings.
Ring-Opening Transformations leading to Polycyclic Pyridones
A significant and synthetically useful transformation of certain pyrido-oxazine derivatives is the ring-opening of the oxazine moiety. Specifically, 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine-1,8-diones serve as effective building blocks for creating biologically relevant polycyclic pyridones. researchgate.netmdpi.comnih.gov
This transformation is typically promoted by ammonium acetate or acetic acid and involves the reaction with binucleophiles. researchgate.netnih.gov The reaction proceeds via the opening of the oxazinone ring, driven by the inherent aldehyde-lactol tautomerism which provides a reactive aldehyde functionality. nih.govmdpi.com The subsequent reaction with a diamine or a similar binucleophile leads to the formation of a new, fused heterocyclic ring system. mdpi.commdpi.com This strategy provides direct access to complex structures like imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones and benzimidazole-fused 4-pyridones. nih.gov
The table below summarizes the outcomes of ring-opening reactions with o-phenylenediamine.
| Starting Pyridone | Acyl Moiety | Product | Yield (%) |
|---|---|---|---|
| 3a | 4-MeOC₆H₄CO | 6a | 91 |
| 3b | 4-ClC₆H₄CO | 6b | 85 |
| 3c | PhCO | 6c | 78 |
| 3d | Thiophen-2-yl-CO | 6d | 33 |
Data sourced from research on benzimidazole-fused 4-pyridone synthesis. nih.gov
Reactions with Difunctional Nucleophiles and Annulation Processes
The reaction of pyrido-oxazine systems with difunctional (or bi-) nucleophiles is a powerful method for constructing fused polycyclic systems through annulation—the formation of a new ring. The outcome of these reactions is highly dependent on the nature of the nucleophile and the linker connecting its reactive centers. nih.gov
For example, the ring-opening of 3-hydroxy-7-acyl-3,4-dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine-1,8-diones with ethylenediamine (B42938) proceeds efficiently to form imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones in high yields. nih.gov Similarly, 3-aminopropan-1-ol has proven to be an active binucleophile in these heterocyclization processes. nih.gov
The general strategy involves an initial intermolecular attack by one of the nucleophilic centers, followed by an intramolecular cyclization by the second nucleophilic center. nih.gov These steps can be catalyzed by acids like acetic acid or by ammonium acetate. nih.gov Such annulation strategies provide a modular approach to building diverse and complex heterocyclic architectures from the pyrido-oxazine core.
The table below details the annulation reactions with ethylenediamine.
| Starting Pyridone | Method | Product | Yield (%) |
|---|---|---|---|
| 3a | A | 5a | 84 |
| 3c | A | 5b | 78 |
| 3d | B | 5c | 48 |
Method A: Refluxing in toluene. Method B: Reaction in the presence of acetic acid. Data sourced from research on imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-dione synthesis. nih.gov
Spectroscopic and Analytical Characterization of 2h Pyrido 3,2 B 1 2 Oxazine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine (B8389632) derivatives in solution. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the core structure and the position of any substituents.
Proton (¹H) NMR Spectroscopy
Proton NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in the molecule. For the 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine ring system, the aromatic protons on the pyridine (B92270) ring and the aliphatic protons on the oxazine ring exhibit characteristic chemical shifts and coupling patterns.
In derivatives of the related, more complex 5H-pyrido[3,2-a]phenoxazin-5-one system, the protons on the pyridine ring appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. rsc.org The exact chemical shifts and multiplicities are influenced by the substitution pattern. For a typical 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazin-3(4H)-one structure, one would expect to see distinct signals for the protons at positions 6, 7, and 8 of the pyridine ring. The methylene protons at the C-2 position of the oxazine ring typically appear as a singlet in the upfield region of the spectrum, around δ 4.7 ppm. The N-H proton of the lactam at position 4 gives rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is often observed downfield.
For instance, in a series of synthesized Schiff base derivatives of 2-(3-oxo-2,3-dihydro-4H-1,4-pyridoxazin-4-yl)acetohydrazide, characterization was performed using ¹H-NMR, confirming the presence of the pyridoxazinone core. researchgate.net
Table 1: Representative ¹H NMR Chemical Shift Ranges for 2H-Pyrido[3,2-b] rsc.orgresearchgate.netoxazine Derivatives
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | Aromatic region (~7.0-8.5) | Doublet of doublets |
| H-7 | Aromatic region (~6.8-7.5) | Doublet of doublets |
| H-8 | Aromatic region (~7.8-8.5) | Doublet of doublets |
| H-2 (CH₂) | Aliphatic region (~4.5-5.0) | Singlet |
| N4-H | Variable, downfield (~10.0-12.0) | Broad Singlet |
Note: Data are generalized based on typical values for related heterocyclic systems. Actual values will vary with substitution and solvent.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in the 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine structure gives a distinct signal.
The carbonyl carbon (C-3) of the lactam ring is particularly characteristic, appearing far downfield in the spectrum, typically in the range of δ 160-170 ppm. The carbon atoms of the pyridine ring (C-6, C-7, C-8, C-5a, and C-9a) resonate in the aromatic region, generally between δ 110 and 155 ppm. The aliphatic methylene carbon (C-2) of the oxazine ring is found significantly upfield, usually around δ 65-75 ppm.
For example, in studies of the related 5H-pyrido[3,2-a]phenoxazin-5-one derivatives, the carbon signals were fully assigned, with the carbonyl carbon appearing around δ 182 ppm and the various aromatic carbons resonating between δ 105 and 155 ppm. rsc.org While the exact values differ due to the extended conjugation, the general regions are informative for the 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine core.
Table 2: Representative ¹³C NMR Chemical Shift Ranges for 2H-Pyrido[3,2-b] rsc.orgresearchgate.netoxazin-3(4H)-one
| Carbon Position | Chemical Shift (δ, ppm) |
| C-2 | ~ 65-75 |
| C-3 (C=O) | ~ 160-170 |
| C-5a | ~ 135-145 |
| C-6 | ~ 120-135 |
| C-7 | ~ 110-125 |
| C-8 | ~ 140-150 |
| C-9a | ~ 145-155 |
Note: Data are generalized based on typical values for related heterocyclic systems. Actual values will vary with substitution and solvent.
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Definitive Structure Assignment
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially for complex or novel derivatives.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is invaluable for unequivocally assigning the signals for each C-H pair, for example, distinguishing between the H-6/C-6, H-7/C-7, and H-8/C-8 pairs in the pyridine ring and confirming the assignment of the C-2 methylene group.
The combination of these 1D and 2D NMR techniques provides a complete and unambiguous picture of the molecular structure of 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine derivatives. ceon.rs
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Patterns
Mass spectrometry is a key analytical technique used to determine the molecular weight of 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine compounds and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.
The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. For example, the parent compound 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazin-3(4H)-one has a molecular weight of 150.13 g/mol . sigmaaldrich.com A derivative such as 6-amino-2,2-dimethyl-2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazin-3(4H)-one has a molecular weight of 193.20 g/mol . nih.gov
The fragmentation pattern observed under electron ionization (EI) or collision-induced dissociation (CID) provides valuable structural clues. For the 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazin-3(4H)-one core, characteristic fragmentation pathways would likely involve:
Loss of CO: A neutral loss of 28 Da from the molecular ion, resulting from the cleavage of the lactam carbonyl group, is a common fragmentation for such structures.
Retro-Diels-Alder (RDA) type reaction: Cleavage of the oxazine ring can occur, leading to characteristic fragment ions.
Cleavage of substituents: Any groups attached to the core ring system will produce their own characteristic fragment ions or neutral losses.
While specific fragmentation data for the parent compound is not widely published, studies on related heterocyclic systems like pyridazinones and other oxazines show that the molecular ions are often very stable, and fragmentation is heavily influenced by the nature and position of substituents. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 2H-pyrido[3,2-b] rsc.orgresearchgate.netoxazine derivatives, particularly the common 3(4H)-one variant, the IR spectrum shows several characteristic absorption bands.
The most prominent peaks are typically associated with the lactam and aromatic moieties of the structure. In the synthesis of various 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, FT-IR was used to confirm the structures, noting characteristic absorption bands for the benzene rings and other functional groups. rasayanjournal.co.in
Table 3: Characteristic IR Absorption Bands for 2H-Pyrido[3,2-b] rsc.orgresearchgate.netoxazin-3(4H)-one
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| N-H (lactam) | Stretching | 3200 - 3100 (broad) |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=O (lactam carbonyl) | Stretching | 1700 - 1670 (strong) |
| C=N, C=C (aromatic) | Stretching | 1620 - 1450 |
| C-O-C (ether) | Asymmetric Stretching | 1280 - 1200 |
These characteristic frequencies allow for quick confirmation of the presence of the pyridoxazinone core in synthetic products. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the conformation of the heterocyclic ring system.
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, including heterocyclic systems like 2H-pyrido[3,2-b] rasayanjournal.co.inbendola.comoxazine and its derivatives. This method provides quantitative information about the elemental composition of a sample, allowing chemists to verify its purity and confirm that the empirical formula aligns with the proposed molecular structure. The technique is particularly crucial after synthesis and purification to ensure that the correct compound has been isolated and is free from significant impurities.
The principle of elemental analysis involves the combustion of a small, precisely weighed sample in an excess of oxygen. This process converts the constituent elements into simple, stable gases such as carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). These gases are then separated and quantified, typically using gas chromatography and thermal conductivity detection. From the amounts of these combustion products, the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be determined.
For a newly synthesized derivative of 2H-pyrido[3,2-b] rasayanjournal.co.inbendola.comoxazine, the experimentally determined percentages of C, H, and N are compared against the theoretical percentages calculated from its expected molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence for the compound's identity and high purity. Discrepancies outside this range may indicate the presence of residual solvents, starting materials, byproducts, or other impurities.
In the study of various oxazine derivatives, elemental analysis has been routinely employed to validate the structures of newly synthesized compounds. For instance, in the synthesis of novel 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, elemental analysis was a key analytical method for structural confirmation. rasayanjournal.co.in The experimentally obtained percentage compositions of carbon, hydrogen, and nitrogen were found to be in good agreement with the calculated values for the proposed structures. rasayanjournal.co.in Similarly, in the characterization of a novel hydrazone Schiff base ligand and its metal complexes, elemental analysis was used to suggest a 1:1 metal-ligand stoichiometry. bendola.com
The data presented in the following table showcases examples of elemental analysis results for some heterocyclic compounds containing an oxazine ring, illustrating the comparison between calculated and experimentally found elemental percentages.
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| A 3,4-dihydro-2H-benzo-1,3-oxazine derivative rasayanjournal.co.in | C22H23NO | Calculated | 83.17 | 7.25 | 4.41 |
| Experimental | 82.96 | 7.11 | 4.22 | ||
| A thiazole-containing 3,4-dihydro-2H-benzo-1,3-oxazine derivative rasayanjournal.co.in | C11H10N2OS | Calculated | 60.48 | 4.58 | 12.83 |
| Experimental | 60.34 | 4.40 | 12.74 | ||
| N′-(1-(2-hydroxyphenyl)ethylidene)pyrazine-2-carbohydrazide bendola.com | C13H12N4O2 | Calculated | 60.93 | 4.72 | 21.86 |
| Experimental | 61.12 | 4.70 | 21.83 |
These detailed research findings underscore the importance of elemental analysis as a fundamental tool for verifying the purity and elemental composition of newly synthesized compounds within the broader class of oxazine-containing heterocycles.
Computational and Theoretical Investigations of 2h Pyrido 3,2 B 1 2 Oxazine
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are foundational to the theoretical investigation of molecules like 2H-pyrido[3,2-b] researchgate.netmdpi.comoxazine (B8389632). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived.
The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, governs its reactivity and physical properties. DFT calculations are frequently employed to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.
For instance, in studies of related nitrogen-rich heterocycles such as pyrido-annelated tetrazines, DFT calculations have been used to determine these frontier orbital energies, providing insights into the compounds' electronic properties and potential for charge transfer interactions. nih.gov Similar calculations on pyridazinone derivatives have also been performed to understand their electronic characteristics. mdpi.com These analyses help rationalize the observed chemical behavior and guide the design of new derivatives with tailored electronic properties.
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; related to ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; related to electron affinity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity, kinetic stability, and optical properties. |
| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies nucleophilic and electrophilic sites for reactions. |
Quantum chemical methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. Theoretical calculations can provide vibrational frequencies (IR spectra) and, notably, Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is often achieved using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. sourceforge.io These predictions, when compared with experimental data, can confirm proposed structures or help assign complex spectra. For example, in the study of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine-1,8-diones, ¹H NMR spectra were critical in demonstrating that the compounds exist predominantly in the cyclic lactol tautomeric form. mdpi.comnih.gov The presence of specific signals, such as a downfield OH group proton, confirmed the cyclic structure over the open-chain aldoacid form. mdpi.comnih.gov While experimental data is paramount, theoretical predictions serve as a valuable complementary tool for spectral assignment. nih.govnmrdb.org
| Proton | Chemical Shift (δ ppm) | Multiplicity | Notes |
|---|---|---|---|
| OH | 8.13–8.72 | br. s | Confirms lactol form |
| H-6 | ~8.28 | s | Pyridine (B92270) ring proton |
| H-9 | ~6.90 | br. s | Pyridine ring proton |
| H-3 | ~6.10 | m | Morpholinone ring proton |
| CH2 | ~4.32, ~4.45 | br. s | Morpholinone ring protons (ABX system) |
Theoretical calculations can map the potential energy surface of a chemical reaction, identifying transition states, intermediates, and the associated activation energies. This provides a detailed picture of reaction feasibility and selectivity.
A notable example involves a computational study on a morpholino-2H-pyrido[3,2-b] researchgate.netmdpi.comoxazin-3(4H)-one derivative developed as a mineralocorticoid antagonist. researchgate.net These experiments revealed that the steric hindrance from a methyl group positioned cis to a phenyl group effectively "locked" the phenyl ring in an axial conformation, with a calculated energetic barrier of 45 kcal/mol for rotation. researchgate.net This conformational restriction was a key factor in the compound's biological activity. researchgate.net
Furthermore, in the study of hetero Diels-Alder reactions to form related oxazine rings, DFT calculations have been used to analyze the stationary points along the reaction coordinate. mdpi.com These studies can determine the relative enthalpies and Gibbs free energies of reactants, transition states, and products, confirming that the reaction proceeds via a one-step mechanism. mdpi.com
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
While quantum chemical calculations are excellent for static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules like solvents or biological targets.
In the context of heterocyclic chemistry, MD simulations have been used as predictive tools to interpret and describe intermolecular interactions between reactants in solution, explaining how different solvents can influence reactivity. researchgate.net For derivatives of the pyrido[3,2-b] researchgate.netmdpi.comoxazine scaffold, MD simulations can be employed to sample the full range of accessible conformations, which is crucial for understanding how these molecules might adapt their shape to fit into a biological receptor. mdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize a drug-target complex. mdpi.com
In Silico Molecular Docking Studies for Potential Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against a biological target and to understand the molecular basis of ligand binding.
For compounds related to the 2H-pyrido[3,2-b] researchgate.netmdpi.comoxazine core, molecular docking has been instrumental in identifying and optimizing their potential as therapeutic agents. For example, derivatives of pyrido[2,3-d]pyrimidines were evaluated as anticancer agents by docking them into the active sites of vascular endothelial growth factor receptor 2 (VEGFR-2) and human epidermal growth factor receptor 2 (HER-2). mdpi.com The studies showed that the compounds could achieve binding energies comparable to the approved drug sorafenib (B1663141) and form critical hydrogen bond interactions with key amino acid residues in the kinase active sites. mdpi.com Similarly, other related heterocyclic systems have been docked against targets like the FTO protein for anti-obesity applications and the progesterone (B1679170) receptor for anticancer properties. orientjchem.orgsemanticscholar.org
| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Cyanopyridone (5a) | VEGFR-2 | -14.5 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |
| Cyanopyridone (5e) | VEGFR-2 | -15.2 | Cys1045, Asp1046, Glu885, Cys919 | mdpi.com |
| Cyanopyridone (5a) | HER-2 | Not specified | Glu770, Ile767, Ala771, Lys753, Thr862 | mdpi.com |
| Pyrido-pyrimido-thiadiazinone (16) | FTO Protein | -11.6 | Lys216, Leu91 | semanticscholar.org |
| Bis-1,3-oxazepine (6b) | Progesterone Receptor | -9.58 | Not specified | orientjchem.org |
| Bis-1,3-oxazepine (7a) | Progesterone Receptor | -9.28 | Not specified | orientjchem.org |
Theoretical Models for Reaction Mechanism Elucidation
Understanding the precise step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and predicting outcomes. Theoretical models provide a powerful lens for elucidating these complex reaction mechanisms.
For the formation of related 1,2-oxazine heterocycles, a combination of DFT and Bonding Evolution Theory (BET) has been applied to study the mechanism of [4+2] cycloaddition reactions. mdpi.com These advanced computational models showed that the reaction proceeds through a polar, single-step mechanism. mdpi.com BET analysis further provided a clear image of the electron density reorganization, revealing that the process occurs via a "two-stage one-step" mechanism, where one bond begins to form significantly before the second. mdpi.com
In other cases, theoretical models are used to postulate rational mechanistic pathways for more complex transformations. For instance, the proposed mechanism for the ring-opening of a dihydropyrido[2,1-c] researchgate.netmdpi.comoxazine involves the formation of an open-chain aldoacid, which then undergoes intermolecular attack by a nucleophile and subsequent intramolecular cyclization. mdpi.com Similarly, a postulated mechanism for the synthesis of complex pyrido-triazino-indoles involves a sequence of nucleophilic additions and dehydrations. semanticscholar.org These theoretical frameworks are essential for rationalizing product formation and designing new synthetic routes.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlation of Structural Modifications with Observed Chemical and Potential Biological Effects
The correlation between structural modifications of the 2H-pyrido[3,2-b] nih.govresearchgate.netoxazine (B8389632) core and the resulting chemical and biological effects is a cornerstone of its development as a pharmacophore. Various synthetic strategies have been employed to introduce a diverse range of substituents onto the heterocyclic framework, leading to a library of compounds with varied properties. researchgate.net
One of the most significant insights into the SAR of this scaffold comes from a study on a series of N-substituted pyrido[3,2-b]oxazin-3(4H)-ones, which were evaluated for their antinociceptive (pain-relieving) activity. nih.gov In this study, the primary point of modification was the nitrogen atom at the 4-position of the oxazine ring. Different alkyl and arylalkyl side chains were introduced, and their impact on analgesic efficacy was assessed.
A key finding was that the nature of the substituent at the N-4 position dramatically influenced the biological activity. For instance, the introduction of a 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl group at this position resulted in a compound with maximal safety and analgesic efficacy. nih.gov This suggests that a combination of a flexible alkyl linker and a terminal arylpiperazine moiety is beneficial for this specific biological activity. The presence of the fluorophenyl group on the piperazine ring is a common feature in many centrally acting drugs and likely contributes to the observed potency.
The following table summarizes the structure-activity relationships observed in the study of N-substituted pyrido[3,2-b]oxazin-3(4H)-ones for antinociceptive activity. nih.gov
| Compound ID | N-4 Substituent | Antinociceptive Activity (ED50, mg/kg, p.o.) |
| 6a | 3-(Dimethylamino)propyl | 35.2 |
| 6b | 3-(Diethylamino)propyl | 42.5 |
| 6c | 3-[4-(4-Fluorophenyl)-1-piperazinyl]propyl | 12.5 |
| 6d | 2-[4-(4-Fluorophenyl)-1-piperazinyl]ethyl | 25.8 |
| 6e | 4-[4-(4-Fluorophenyl)-1-piperazinyl]butyl | 18.9 |
Systematic Exploration of Substituent Effects on the Pyrido-Oxazine Core
A systematic exploration of substituent effects on the pyrido-oxazine core is essential for a comprehensive understanding of its chemical and biological potential. Substituents can be varied at multiple positions on both the pyridine (B92270) and oxazine rings, and their electronic and steric effects can significantly modulate the properties of the molecule. researchgate.net
Steric Effects: The size and shape of substituents, or their steric bulk, play a crucial role in determining how a molecule can interact with its biological target. Bulky substituents can create steric hindrance, which may prevent the molecule from fitting into the binding pocket of a receptor or enzyme. However, in some cases, steric bulk can be advantageous, for example, by promoting a specific conformation that is favorable for binding or by shielding a metabolically labile part of the molecule from enzymatic degradation.
In the context of the N-substituted pyrido[3,2-b]oxazin-3(4H)-ones with antinociceptive activity, the length of the alkyl chain connecting the pyrido-oxazine core to the terminal amine was systematically varied. nih.gov The results indicated that a three-carbon (propyl) linker was optimal for activity, suggesting that this length provides the ideal spatial arrangement for the terminal pharmacophore to interact with its target. Shorter or longer linkers resulted in decreased potency.
The following table illustrates the impact of the alkyl chain length on the antinociceptive activity of 4-substituted 2H-pyrido[3,2-b] nih.govresearchgate.netoxazin-3(4H)-ones. nih.gov
| Linker Length (Number of Carbons) | Terminal Group | Antinociceptive Activity (ED50, mg/kg, p.o.) |
| 2 | 4-(4-Fluorophenyl)-1-piperazinyl | 25.8 |
| 3 | 4-(4-Fluorophenyl)-1-piperazinyl | 12.5 |
| 4 | 4-(4-Fluorophenyl)-1-piperazinyl | 18.9 |
Scaffold Hopping and Hybridization Strategies involving Pyrido-Oxazine Systems
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while maintaining the original biological activity. rsc.org This approach can lead to the discovery of novel chemical entities with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. The 2H-pyrido[3,2-b] nih.govresearchgate.netoxazine scaffold can serve as both a starting point for scaffold hopping and a target scaffold to be explored as a bioisosteric replacement for other known pharmacophores.
Bioisosteric Replacement: The pyrido-oxazine ring system can be considered a bioisostere of other bicyclic heteroaromatic systems commonly found in bioactive molecules, such as benzoxazines, quinolones, or indoles. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which broadly produce the same biological response. By replacing a known scaffold with the pyrido-oxazine core, medicinal chemists can explore new chemical space and potentially overcome issues associated with the original scaffold, such as metabolic instability or off-target effects.
While specific examples of drugs developed through scaffold hopping directly from or to the 2H-pyrido[3,2-b] nih.govresearchgate.netoxazine scaffold are not extensively documented in the readily available literature, the principles of this strategy are widely applied in medicinal chemistry and are certainly applicable to this heterocyclic system.
Rational Design Principles for Optimizing Molecular Interactions
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions that govern ligand binding. This approach often involves computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict how a molecule will interact with its target and to guide the design of more potent and selective compounds.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This allows researchers to visualize the binding mode of a compound and to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For the 2H-pyrido[3,2-b] nih.govresearchgate.netoxazine scaffold, docking studies could be used to understand how derivatives bind to their biological targets and to design new analogs with improved binding characteristics. For example, in the case of the antinociceptive compounds, docking studies could help to elucidate why the 3-[4-(4-fluorophenyl)-1-piperazinyl]propyl substituent is optimal for activity by revealing the specific interactions of this side chain within the binding pocket of the target receptor. nih.gov
QSAR: Quantitative structure-activity relationship studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating various physicochemical properties of the molecules (descriptors) with their measured activity. A predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For the pyrido-oxazine series, QSAR models could be developed to predict antinociceptive activity based on descriptors such as lipophilicity (logP), molar refractivity, and electronic parameters of the substituents.
The rational design of 2H-pyrido[3,2-b] nih.govresearchgate.netoxazine derivatives would involve a cyclical process of designing new compounds based on existing SAR data and computational models, synthesizing these compounds, and then evaluating their biological activity. The results of this testing would then be used to refine the models and to design the next generation of compounds in an iterative process aimed at optimizing the desired pharmacological properties.
Advanced Applications and Future Research Directions for 2h Pyrido 3,2 B 1 2 Oxazine Derivatives
Potential in Organic Electronic Materials and Optoelectronic Device Development
The development of novel organic materials for electronic and optoelectronic applications is a rapidly advancing field. Key requirements for these materials include tunable electronic properties, high charge carrier mobility, and significant nonlinear optical (NLO) responses. While direct studies on 2H-pyrido[3,2-b] researchgate.netnih.govoxazine (B8389632) for these applications are nascent, research on structurally analogous heterocyclic systems, such as pyrido[2,3-b]pyrazines, provides compelling evidence for their potential.
Recent studies on donor-acceptor (D-A) type pyrido[2,3-b]pyrazine (B189457) derivatives have demonstrated their promise as light-emitting materials. nih.gov These compounds exhibit intramolecular charge transfer (ICT) transitions, leading to emissions in the blue-orange region of the spectrum. nih.gov Density functional theory (DFT) computations on these molecules have been used to investigate their spectroscopic and electronic properties, including frontier molecular orbitals (FMOs), which are crucial for predicting their behavior in electronic devices. nih.gov
A significant finding in the study of pyrido[2,3-b]pyrazine derivatives was their notable NLO response. NLO materials are critical for applications in optical switching, data storage, and optical signal processing. researchgate.net The NLO properties, including average polarizability <α>, first hyperpolarizability (βtot), and second hyperpolarizability <γ>, were calculated for a series of these compounds. One particular derivative, substituted with a methoxybenzaldehyde group, showed the highest NLO response, indicating that the pyrido-pyrazine core, and by extension similar pyridoxazine structures, can be tuned to create materials with remarkable NLO characteristics. nih.gov The electron-deficient nature of the pyrazine (B50134) and pyridine (B92270) rings plays a crucial role in enhancing the electron-transporting properties of these materials, a desirable trait for use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net
| Compound | Substituent (R) | Band Gap (Egap) (eV) | Average Polarizability ⟨α⟩ (x 10-23 esu) | First Hyperpolarizability βtot (x 10-30 esu) | Second Hyperpolarizability ⟨γ⟩ (x 10-35 esu) |
|---|---|---|---|---|---|
| Compound 4 | -H | 3.587 | 3.53 | 7.83 | 4.27 |
| Compound 5 | -Br | 3.541 | 3.68 | 1.58 | 4.91 |
| Compound 6 | -Cl | 3.547 | 3.65 | 1.83 | 4.82 |
| Compound 7 | -OCH3 | 3.444 | 3.90 | 15.6 | 6.63 |
Catalysis and Reaction Engineering Innovations utilizing Pyrido-Oxazine Derivatives
The application of heterocyclic compounds as catalysts in organic synthesis is a cornerstone of modern chemistry. However, the use of 2H-pyrido[3,2-b] researchgate.netnih.govoxazine derivatives specifically as catalysts is a novel and largely unexplored research area. Current literature extensively details the synthesis of various oxazine and pyridoxazine compounds using catalysts, but not the inherent catalytic activity of the pyridoxazine scaffold itself.
For instance, the synthesis of researchgate.netresearchgate.net-oxazine derivatives has been achieved using magnetic solid acid nanocatalysts, and trifluoroacetic acid has been employed in high-pressure, reactor-assisted strategies to produce complex pyrido-triazine systems. nih.govsemanticscholar.org These studies highlight the stability of the heterocyclic core under various catalytic conditions, which is a prerequisite for a potential catalyst.
The presence of nitrogen atoms in the pyridine and oxazine rings imparts Lewis basic sites, which could potentially be exploited in catalysis. Furthermore, the fused aromatic system could be functionalized with catalytically active moieties. The lack of research in this area presents a significant opportunity for innovation. Future work could focus on designing and synthesizing novel pyridoxazine derivatives to investigate their potential as organocatalysts, ligands for transition metal catalysis, or phase-transfer catalysts, opening a new frontier in reaction engineering. researchgate.net
Exploration as Building Blocks in Complex Molecule Synthesis
One of the most promising and well-documented advanced applications of pyridoxazine-related structures is their use as versatile building blocks for the synthesis of more complex molecules. globalresearchonline.net Their inherent reactivity and multiple functionalization points make them valuable synthons for constructing polycyclic systems.
A notable example is the use of 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones as precursors for polycyclic pyridones. researchgate.netmdpi.com These molecules serve as convenient building blocks because the oxazinone ring can undergo a ring-opening transformation. nih.gov This strategy provides a direct route to biologically important polycyclic pyridones, which are core structures in several modern pharmaceuticals. mdpi.com The reaction of these dihydropyrido-oxazine-diones with binucleophiles like ethylenediamine (B42938) or o-phenylenediamine (B120857) leads to the formation of new fused heterocyclic systems. nih.govmdpi.com
This ring-opening transformation strategy demonstrates the utility of the pyridoxazine scaffold as a masked aldehyde, which can be revealed to participate in cyclization reactions. mdpi.com This approach allows for the construction of complex molecular architectures that would be difficult to access through other synthetic routes. The versatility of 1,4-oxazinone precursors in general has been leveraged in tandem cycloaddition/cycloreversion sequences to produce highly substituted pyridine products. nih.gov
| Reactant | Resulting Polycyclic System | Reaction Type |
|---|---|---|
| o-phenylenediamine | Polycyclic benzimidazole-fused pyridones | Ring-opening transformation followed by cyclization and aromatization |
| Ethylenediamine | Imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones | Ring-opening transformation followed by heterocyclization |
| 3-Aminopropan-1-ol | Tetrahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b] researchgate.netresearchgate.netoxazine-diones | Ring-opening transformation followed by heterocyclization |
Emerging Research Areas and Future Outlook in Pyrido-Oxazine Chemistry
The chemistry of 2H-pyrido[3,2-b] researchgate.netnih.govoxazine and its derivatives is poised for significant expansion into new and exciting areas. The future outlook for this class of compounds is shaped by both the promising results in established applications and the unexplored potential in novel fields.
An immediate emerging area is the systematic investigation of pyridoxazine derivatives for organic electronics. Based on the strong NLO properties observed in analogous pyrido-pyrazine systems, a focused effort to synthesize and characterize the optoelectronic properties of 2H-pyrido[3,2-b] researchgate.netnih.govoxazine derivatives is a logical and promising next step. nih.gov Tailoring the electronic properties through targeted functionalization could lead to new materials for OLEDs, organic photovoltaics (OPVs), and other semiconductor devices.
The most significant gap, and therefore the greatest opportunity, in pyridoxazine chemistry lies in catalysis. The development of pyridoxazine-based catalysts is a completely open field. Research into their potential as organocatalysts, ligands for metal complexes, or asymmetric catalysts could yield significant innovations in synthetic chemistry.
Furthermore, the established role of pyridoxazine-related structures as synthetic building blocks will continue to be a major driver of research. researchgate.netmdpi.com The development of new ring-opening and transformation methodologies will expand the library of accessible complex molecules, many of which may possess valuable biological activities, given the broad spectrum of properties reported for oxazine-containing compounds, including analgesic and anticancer potential. acs.orgnih.govnih.gov The convergence of materials science, catalysis, and synthetic methodology ensures a vibrant future for research into the advanced applications of the 2H-pyrido[3,2-b] researchgate.netnih.govoxazine scaffold.
Q & A
Q. What are the recommended synthetic methods for preparing 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives?
- Methodological Answer : A common approach involves annelation reactions using aminopyridine precursors. For example, reacting 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate yields ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives under mild reflux conditions . Fluorinated pyridines (e.g., tetrafluoropyridine) can also serve as starting materials for regioselective nucleophilic aromatic substitution, enabling the formation of pyrido-oxazine frameworks . Key Reagents and Conditions :
Q. How can the purity and structure of synthesized pyrido-oxazine derivatives be confirmed?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : Proton and carbon NMR to confirm regiochemistry and substituent positions. For example, tautomeric forms may require 2D NMR (e.g., NOESY) to resolve ambiguities .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (e.g., exact mass 136.0767 for the core structure) .
- Elemental Analysis : Combustion analysis (±0.4% tolerance for C, H, N) to confirm purity .
Q. What safety precautions are essential when handling dihydro-pyrido-oxazine compounds?
- Methodological Answer : Based on GHS guidelines:
- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks) .
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do substituents at the 6- and 7-positions affect the reactivity of the pyrido-oxazine core?
- Methodological Answer : Halogenation at specific positions (e.g., 7-bromo or 6-iodo derivatives) alters electronic properties, influencing downstream reactivity. For instance:
- 7-Bromo derivatives (CAS 34950-82-8) enhance electrophilic aromatic substitution (EAS) at the para position due to electron-withdrawing effects .
- 6-Methyl derivatives (CAS 20567-67-3) increase steric hindrance, potentially slowing nucleophilic attacks .
Substituent Effects :
| Substituent | Position | Reactivity Impact | Reference |
|---|---|---|---|
| Br | 7 | Activates EAS at C-8 | |
| I | 6 | Facilitates cross-coupling | |
| Me | 6 | Steric hindrance |
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing substituted pyrido-oxazines?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic processes. Strategies include:
- X-ray Crystallography : Definitive structural assignment (e.g., lactam-lactim tautomerism resolved via solid-state analysis) .
- Variable-Temperature NMR : Identify exchange broadening or coalescence points for dynamic systems .
- Computational Modeling : DFT calculations (e.g., shielding tensors) to predict and match experimental shifts .
Q. What strategies enable regioselective annelation for pyrido-oxazine synthesis?
- Methodological Answer : Fluorinated pyridines (e.g., tetrafluoropyridine) undergo sequential nucleophilic aromatic substitution (SNAr) with difunctional nucleophiles (e.g., ethylene glycol or ethylenediamine). The fluorine leaving groups dictate regiochemistry:
- Oxygen-centered nucleophiles attack C-3/C-4 positions, forming oxazine rings .
- Nitrogen-centered nucleophiles target C-2/C-3, yielding fused imidazole systems .
Key Pathway :
Tetrafluoropyridine → SNAr at C-3/C-4 → Cyclization → Pyrido[3,2-b][1,4]oxazine
Q. How do ester functional groups influence the reactivity of pyrido-oxazine derivatives?
- Methodological Answer : Esters (e.g., ethyl 2-methyl-3-oxo derivatives) serve as handles for further functionalization:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
